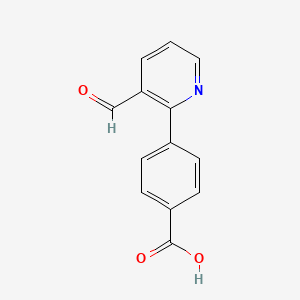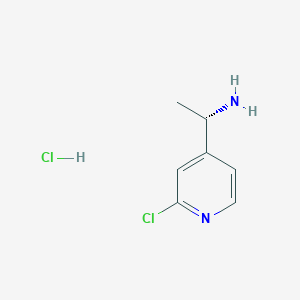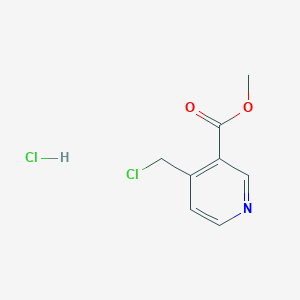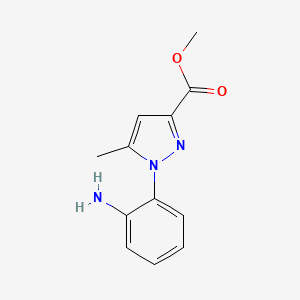![molecular formula C11H15NO2 B1393255 3-[(3-Methoxybenzyl)oxy]azetidine CAS No. 1220021-66-8](/img/structure/B1393255.png)
3-[(3-Methoxybenzyl)oxy]azetidine
Vue d'ensemble
Description
3-[(3-Methoxybenzyl)oxy]azetidine: is a chemical compound with the molecular formula C11H15NO2. It features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method to synthesize azetidines, including 3-[(3-Methoxybenzyl)oxy]azetidine, is through intramolecular cyclization.
β-Lactam Synthon Approach: Another approach involves using β-lactam as a synthon to introduce the azetidine ring.
Nucleophilic Ring Opening of Aziridines: Azetidines can also be synthesized by nucleophilic ring opening of aziridines, which are three-membered nitrogen-containing rings.
Metal-Catalyzed Synthesis: Metal catalysts, such as palladium or nickel, can facilitate the formation of azetidines under specific reaction conditions.
Industrial Production Methods: Industrial production methods for azetidines often involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: 3-[(3-Methoxybenzyl)oxy]azetidine is used as a building block in organic synthesis due to its unique reactivity and ring strain . It can be employed in the synthesis of complex molecules and polymers.
Biology and Medicine: In medicinal chemistry, azetidines are explored for their potential as drug candidates. Their unique structure allows for interactions with biological targets that are not accessible to other compounds .
Industry: Azetidines, including this compound, are used in the production of polymers and materials with specific properties, such as antibacterial coatings and CO2 adsorption materials .
Mécanisme D'action
The mechanism of action of 3-[(3-Methoxybenzyl)oxy]azetidine involves its interaction with molecular targets through its azetidine ring and methoxybenzyl group. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The methoxybenzyl group can enhance the compound’s ability to interact with specific biological targets.
Comparaison Avec Des Composés Similaires
3-[(4-Methoxybenzyl)oxy]azetidine: Similar in structure but with a different position of the methoxy group.
Azetidine: The parent compound without the methoxybenzyl group.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different ring strain.
Uniqueness: 3-[(3-Methoxybenzyl)oxy]azetidine is unique due to the presence of both the azetidine ring and the methoxybenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCZMEAGZZPMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B1393179.png)
![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)

![1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid](/img/structure/B1393184.png)
![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid](/img/structure/B1393187.png)
![Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1393189.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393190.png)
![8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393192.png)
![N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393195.png)
